4-(3-Cyanophenyl)-2-methyl-1-butene

Description

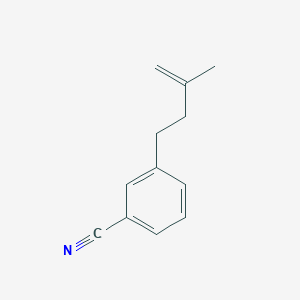

4-(3-Cyanophenyl)-2-methyl-1-butene is an organic compound featuring a methyl-substituted butene backbone with a 3-cyanophenyl group at the fourth carbon. The cyano (-CN) group at the meta position of the benzene ring contributes to its electronic and steric properties, making it relevant in medicinal chemistry, particularly as a scaffold for enzyme inhibitors. Its structural uniqueness lies in the interplay between the electron-withdrawing cyano group and the aliphatic chain, which influences binding affinity and selectivity in biological systems.

Properties

IUPAC Name |

3-(3-methylbut-3-enyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-10(2)6-7-11-4-3-5-12(8-11)9-13/h3-5,8H,1,6-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXUVSZVSWWVGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50535473 | |

| Record name | 3-(3-Methylbut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50535473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90433-28-6 | |

| Record name | 3-(3-Methylbut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50535473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyanophenyl)-2-methyl-1-butene typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-cyanobenzaldehyde and 2-methyl-1-butene.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or nickel-based catalysts.

Purification: After the reaction, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyanophenyl)-2-methyl-1-butene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.

Substitution: The compound can participate in substitution reactions, where the cyanophenyl group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

4-(3-Cyanophenyl)-2-methyl-1-butene has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.

Medicine: Research into potential therapeutic applications, such as drug development and the design of novel pharmaceuticals, often involves this compound.

Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4-(3-Cyanophenyl)-2-methyl-1-butene exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other biomolecules. The cyanophenyl group plays a crucial role in binding to these targets, influencing their activity and function. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Substituent Position Effects

The position of substituents on the phenyl ring significantly impacts biological activity. For example:

- Meta-substituted 3-cyanophenyl (4-(3-Cyanophenyl)-2-methyl-1-butene): In HIV-1 RNase H/IN inhibition studies, the meta-cyano analog (compound82) exhibited balanced dual inhibition (IC50 RNase H: 1.77 µM; IN: 1.18 µM) and higher selectivity compared to para-substituted analogs .

- Para-substituted 4-cyanophenyl (4-(4-Cyanophenyl)-2-methyl-1-butene): This analog (compound83) showed reduced selectivity and activity, emphasizing the advantage of meta-substitution in this context .

Substituent Type Effects

Functional group variations alter physicochemical and biological properties:

- Cyano (-CN): Enhances dipole interactions and electron withdrawal, improving binding to enzymatic active sites.

- Acetoxy (-OAc) : Adds ester functionality, which may confer metabolic instability or alter solubility (e.g., 4-(2-acetoxyphenyl)-2-methyl-1-butene requires specific safety handling due to its reactive group) .

Comparative Data Table

Key Findings

Meta-substitution superiority: The 3-cyanophenyl group optimizes enzyme inhibition balance, outperforming para-substituted analogs in HIV-1 studies .

Structural context matters: Compound80 (meta-cyano) showed reduced activity compared to compound82, underscoring the importance of the broader molecular framework .

Functional group trade-offs: While cyano enhances binding, bromo and acetoxy groups introduce steric or metabolic challenges, limiting their utility in specific applications .

Biological Activity

4-(3-Cyanophenyl)-2-methyl-1-butene is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C12H13N

- Molecular Weight : 185.24 g/mol

- CAS Number : 90433-28-6

The presence of the cyanophenyl group contributes to its unique reactivity and biological properties.

This compound has been studied for its interaction with various biological targets. The primary mechanism involves:

- Inhibition of Enzymatic Activity : This compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, particularly those related to isoprenoid biosynthesis. The inhibition affects the non-mevalonate pathway crucial for many microorganisms but absent in humans, making it a target for antimicrobial drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown:

- Minimum Inhibitory Concentration (MIC) values indicating effective concentration ranges.

- Case studies demonstrating its efficacy against resistant strains of bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. It affects cancer cell lines by inducing apoptosis and inhibiting proliferation.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- IC50 Values : Indicate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Absorption : Rapid absorption with peak plasma concentrations occurring within hours post-administration.

- Metabolism : Primarily hepatic metabolism with potential for active metabolites contributing to its biological effects.

- Excretion : Renal excretion is predominant, with a half-life that supports dosing regimens in therapeutic applications.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) showed promising results, leading to further investigations into its use as an alternative treatment option.

- Anticancer Research : In a recent study, the compound was tested in combination with existing chemotherapeutics, demonstrating enhanced efficacy and reduced side effects compared to standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.